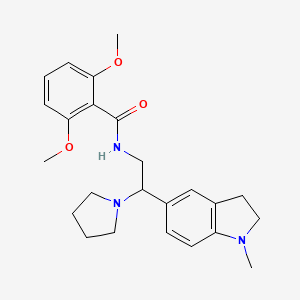

2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTQSTUWZDTKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2,6-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various pharmacological effects, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 358.486 g/mol. Its structure includes:

- Indoline moiety : Contributes to its biological activity.

- Pyrrolidine ring : May enhance pharmacokinetic properties.

- Dimethoxy groups : Potentially influence solubility and receptor interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound may possess significant anticancer properties. For instance, certain indole derivatives have shown promising results against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-15 (colon carcinoma) | <10 |

| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 |

| Compound C | WM793 (melanoma) | <30 |

These findings suggest that the incorporation of indole and pyrrolidine structures could enhance cytotoxicity against cancer cells due to their ability to interact with specific biological targets.

Enzyme Inhibition

The compound has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's.

| Enzyme | Mode of Action | Result |

|---|---|---|

| AChE | Competitive inhibition | Enhanced cholinergic transmission |

The mechanism of action for this compound involves binding to the active site of target enzymes or receptors. This interaction can modulate biochemical pathways related to neurotransmission and tumor growth.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds. For example:

- Study on Indole Derivatives : Indole-based compounds showed significant anticancer activity across multiple cell lines, indicating that structural modifications can lead to enhanced efficacy.

- Enzyme Activity Assessment : Research demonstrated that certain derivatives inhibited AChE effectively, suggesting potential applications in treating cognitive disorders.

- Toxicological Evaluations : Toxicity studies are essential for assessing the safety profile of new compounds. Preliminary data indicate that derivatives with similar structures exhibit manageable toxicity levels in vitro.

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Core Benzamide Analogues with Heterocyclic Substitutions

lists multiple benzamide derivatives with thiazolyl, isoxazolyl, or thienylmethylthio groups. For example:

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide: Contains a thiazole ring and cyano-pyridine group, enhancing π-π stacking and hydrogen bonding.

Key Differences :

- The target compound’s 1-methylindolin-5-yl group provides a bicyclic structure absent in compounds, likely improving binding to hydrophobic pockets in targets like serotonin or dopamine receptors.

- Pyrrolidin-1-yl ethyl side chain offers a secondary amine, increasing basicity compared to thioether-linked heterocycles in analogues .

Table 1: Structural and Functional Comparisons

Brominated Dimethoxybenzamide ()

The compound 3-bromo-N-[(1-ethyl-2-hydroxy-5-oxo-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide shares the 2,6-dimethoxybenzamide core but differs in:

- Bromine at C3 : Increases molecular weight (251.1 g/mol for Br vs. 15.99 g/mol for methoxy) and may enhance halogen bonding with targets.

- Hydroxy-pyrrolidinone side chain: Introduces a hydrogen bond donor and a ketone, altering solubility and metabolic stability compared to the target’s pyrrolidine group .

Pharmacokinetic Implications :

- Bromine could reduce metabolic clearance but increase risk of off-target interactions.

- Hydroxy-pyrrolidinone may improve aqueous solubility but shorten half-life due to oxidative metabolism.

Research Findings and Gaps

- Target Compound: No direct biological data are provided in the evidence, but its structure aligns with known kinase inhibitors (e.g., indoline-based compounds targeting CDK4/6).

- Compounds : Demonstrated activity in cancer and thrombosis models, with thiazole derivatives showing IC₅₀ values <1 µM in platelet aggregation assays .

Critical Gaps :

- Comparative in vitro/in vivo studies between the target compound and analogues.

- Data on metabolic stability, toxicity, and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.